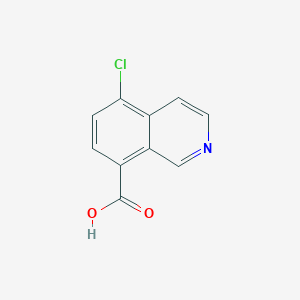
5-Chloroisoquinoline-8-carboxylic acid
Overview
Description
5-Chloroisoquinoline-8-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.61 g/mol . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 5-Chloroisoquinoline-8-carboxylic acid consists of a chloroisoquinoline core with a carboxylic acid group at the 8-position . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloroisoquinoline-8-carboxylic acid include a molecular weight of 207.61 g/mol . The compound has a density of 1.5±0.1 g/cm3 and a boiling point of 434.2±25.0 °C at 760 mmHg . Further details about its solubility, stability, and other physical and chemical properties are not available in the current literature.
Scientific Research Applications
Organic Synthesis
5-Chloroisoquinoline-8-carboxylic acid: is a valuable compound in organic synthesis. It serves as a precursor for the synthesis of various isoquinoline derivatives, which are important in the development of new pharmaceuticals . The chloro and carboxylic acid functional groups present in the compound make it a versatile intermediate for constructing complex molecular architectures through reactions such as substitution, elimination, and coupling.
Medicinal Chemistry
In medicinal chemistry, 5-Chloroisoquinoline-8-carboxylic acid is utilized for its potential to create compounds with significant pharmacological activities. Isoquinoline derivatives exhibit a wide range of biological activities and are used as components in anti-cancer, anti-malarial, and other therapeutic drugs . The compound’s structure allows for the introduction of additional functional groups, enhancing its utility in drug design and discovery.
Agriculture
The agricultural industry can benefit from the chemical properties of 5-Chloroisoquinoline-8-carboxylic acid . While specific applications in agriculture are not directly cited, the compound’s derivatives could be explored for their potential as growth regulators or pesticides, given the biological activity of similar heterocyclic compounds .
Nanotechnology
5-Chloroisoquinoline-8-carboxylic acid: may find applications in nanotechnology, particularly in the modification of surfaces of nanoparticles or nanostructures like carbon nanotubes and graphene . The carboxylic acid group can act as a linker, attaching various functional molecules to the surfaces of nanoparticles, which is crucial for developing new materials with desired properties.
Food Industry
In the food industry, carboxylic acids are used as preservatives and flavoring agents. While 5-Chloroisoquinoline-8-carboxylic acid itself may not be directly used in food products, its derivatives could be synthesized to develop new additives or flavoring compounds that meet industry standards .
Industrial Applications
The industrial applications of 5-Chloroisoquinoline-8-carboxylic acid include its use in the synthesis of dyes, pigments, and other chemical materials. The compound’s structural features make it suitable for creating colorants with specific properties required in various manufacturing processes .
Research Studies
Recent research studies have focused on the cocrystallization of 5-Chloroisoquinoline-8-carboxylic acid derivatives with other compounds to explore their spectroscopic and electronic properties. These studies are crucial for understanding the compound’s potential in various scientific applications, including its role in developing new materials and drugs .
Safety and Hazards
The safety data sheet for 5-Chloroisoquinoline-8-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection. In case of exposure, it is advised to wash the affected area with plenty of water and seek medical attention if necessary .
properties
IUPAC Name |
5-chloroisoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKAPYJGHMFFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroisoquinoline-8-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



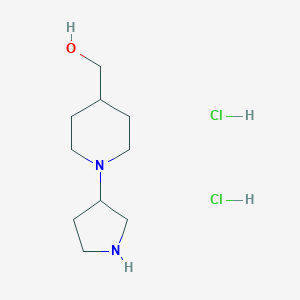


![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)
![3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434469.png)

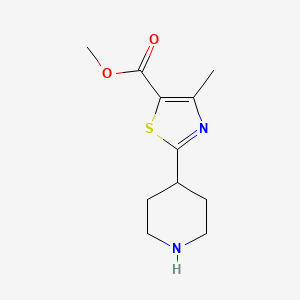
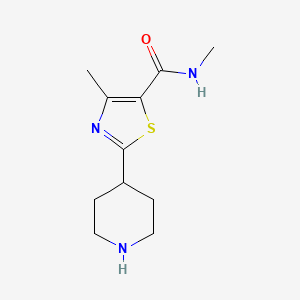
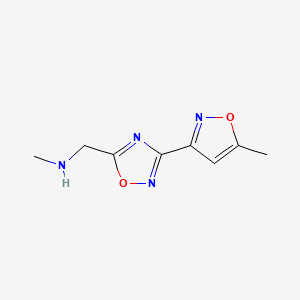
![5-Methyl-3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434479.png)
![methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1434481.png)
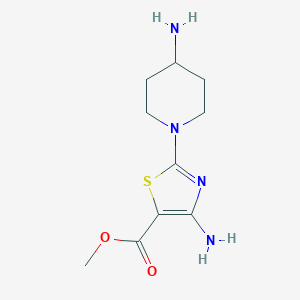
![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)
![Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434486.png)